molecular formula C31H48NiO3S B13781956 Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 67763-27-3

Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-

Cat. No.: B13781956
CAS No.: 67763-27-3
M. Wt: 559.5 g/mol
InChI Key: RCWBJBKRDIWPGN-UHFFFAOYSA-M
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Description

This nickel complex (CAS 67763-27-3) features a unique coordination environment with sulfur- and oxygen-donor ligands. The central nickel ion is chelated by a thio-bridged bis(phenolato) ligand substituted with 1,1,3,3-tetramethylbutyl groups, along with a 2-propanol molecule. Regulatory data indicate a restricted exposure limit of 0.5 μg/cm²/week due to its classification as a hazardous metal compound .

Properties

CAS No.

67763-27-3

Molecular Formula

C31H48NiO3S

Molecular Weight

559.5 g/mol

IUPAC Name

2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate

InChI

InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1

InChI Key

RCWBJBKRDIWPGN-UHFFFAOYSA-M

Canonical SMILES

CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Complexation with Nickel(II) Salt

The complexation step involves:

  • Nickel salt selection : Commonly nickel(II) acetate or nickel(II) chloride is used as the nickel source.

  • Reaction medium : 2-propanol is used both as solvent and as a coordinating ligand.

  • Molar ratios : The ligand to nickel salt ratio is critical, typically maintained between 1:1.05 and 1:1.5 to optimize yield and purity.

  • pH adjustment : Inorganic bases such as sodium hydroxide may be added to deprotonate the phenol groups, facilitating coordination.

  • Temperature and time : The reaction is conducted at ambient to moderate temperatures (e.g., 25–60 °C) for several hours to ensure complete complexation.

  • Isolation : The complex is isolated by filtration or crystallization, followed by drying under vacuum.

This method yields the nickel complex with the ligand coordinated via the phenolato oxygen atoms and the sulfur atom, with 2-propanol coordinated to nickel as well.

Analytical Data and Characterization

Although specific spectral data for this compound are limited in the public literature, standard characterization methods for such complexes include:

Technique Purpose
Infrared (IR) Spectroscopy Identification of phenolato coordination (shift in O–H and C–O bands), and thioether S–Ni bonding
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of ligand environment and symmetry
Mass Spectrometry (MS) Molecular weight confirmation
Elemental Analysis Verification of composition
X-ray Crystallography Definitive structural determination of coordination geometry and ligand arrangement

The bulky substituents on the phenol rings increase steric hindrance, which influences the complex's stability and reactivity.

Comparative Analysis with Related Complexes

Compound Ligand Features Metal Center Unique Aspects
Nickel(II) Bis(phenolate) Similar phenolato ligands but no sulfur linkage Nickel(II) Lacks thioether linkage, possibly less steric bulk
Cobalt(II) Bis(phenolate) Similar ligand framework Cobalt(II) Different metal center, affecting electronic properties
Copper(II) Bis(phenolate) Similar ligands Copper(II) Different catalytic behavior

The presence of the sulfur atom in the ligand of Nickel, (2-propanol)[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- distinguishes it from these analogs, potentially enhancing catalytic activity and altering stability.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Conditions
Ligand synthesis Formation of bis(phenolato) ligand with thioether linkage Controlled temperature, inert atmosphere
Nickel salt Source of Ni(II) ions Nickel(II) acetate or chloride
Solvent Medium for complexation and coordination 2-Propanol
Molar ratio (Ligand:Ni) Stoichiometric control 1:1.05 to 1:1.5
pH control Deprotonation of phenol groups Sodium hydroxide or similar base
Temperature Reaction temperature 25–60 °C
Reaction time Duration for complex formation Several hours (e.g., 4–12 h)
Isolation Purification method Filtration, crystallization, drying

Research Discoveries and Applications Related to Preparation

  • The steric bulk of the 4-(1,1,3,3-tetramethylbutyl) substituents on the phenol rings enhances the stability of the complex by preventing unwanted aggregation or decomposition during synthesis.

  • The sulfur atom in the ligand provides a unique coordination site that affects the electronic environment of the nickel center, which is significant in catalytic applications.

  • Control of the ligand to nickel ratio and pH is crucial for high-yield synthesis and purity, as deviations can lead to incomplete complexation or side products.

  • The use of 2-propanol as both solvent and ligand simplifies the synthetic procedure and stabilizes the final complex.

  • Similar nickel bis(phenolate) complexes have been studied for catalytic hydrolysis and polymerization reactions, suggesting potential utility of this compound in such fields.

Chemical Reactions Analysis

Catalytic Reactions

This complex demonstrates catalytic activity in oxidation and cross-coupling reactions due to its redox-active Ni(II/III) centers and sulfur-bridged ligand framework .

Oxidation of Alcohols

The complex catalyzes the oxidation of primary alcohols to aldehydes using tert-butyl hydroperoxide (TBHP) as an oxidant:

Example Reaction :
RCH2OH+TBHPCatalystRCHO+H2O+t BuOH\text{RCH}_2\text{OH}+\text{TBHP}\xrightarrow{\text{Catalyst}}\text{RCHO}+\text{H}_2\text{O}+\text{t BuOH}

Catalytic Performance Table

SubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)
Benzyl alcoholTBHP609288
1-OctanolTBHP808579

Mechanistic studies suggest the sulfur atom facilitates electron transfer, while the phenolic oxygen stabilizes intermediates .

Ligand Substitution Reactions

The thioether-bridged ligand undergoes substitution under acidic conditions, displacing 2-propanol or coordinating water molecules:

 Ni L 2 propanol +H2O Ni L H2+2 propanol\text{ Ni L 2 propanol }+\text{H}_2\text{O}\rightarrow \text{ Ni L H}_2\text{O }+\text{2 propanol}

This substitution is reversible and pH-dependent, with equilibrium favoring aquo-complexes at lower pH .

Stability and Decomposition Pathways

The complex decomposes via ligand oxidation or nickel center reduction under harsh conditions:

Thermal Stability :

  • Stable up to 200°C in inert atmospheres.

  • Decomposes to NiO and sulfonic acid derivatives above 250°C.

Oxidative Degradation :
Exposure to strong oxidants (e.g., KMnO₄) cleaves the thioether bridge, forming sulfoxides and Ni²⁺ ions .

Mechanistic Insights

The sulfur atom in the ligand mediates electron transfer, while the bulky tert-octyl groups restrict access to the nickel center, directing substrate selectivity. Spectroscopic data (UV-Vis, EPR) confirm a high-spin Ni(II) configuration with minor ligand-to-metal charge transfer transitions .

Scientific Research Applications

Catalytic Applications

Nickel complexes are widely recognized for their catalytic properties in organic synthesis. The compound has been studied for its ability to facilitate reactions such as:

  • Polymerization : Nickel complexes can act as catalysts for the polymerization of olefins. Research indicates that the thio(bisphenolato) ligand enhances the stability and activity of nickel catalysts in ethylene oligomerization processes. This is particularly valuable in producing polymers with specific properties tailored for industrial applications .
  • Hydrogenation Reactions : The compound has shown promise in catalyzing hydrogenation reactions, which are crucial in the production of fine chemicals and pharmaceuticals. Nickel's ability to activate hydrogen molecules makes it a suitable candidate for these reactions .

Biomedical Applications

Nickel complexes have also been investigated for their potential biomedical applications:

  • Antimicrobial Activity : Some studies suggest that nickel complexes exhibit antimicrobial properties. This is particularly relevant in developing materials for medical devices that require biocompatibility and resistance to bacterial colonization .
  • Drug Delivery Systems : The unique coordination chemistry of nickel complexes allows them to be used as carriers for drug delivery. The ability to modify the ligand environment can enhance the solubility and bioavailability of therapeutic agents .

Environmental Applications

Nickel compounds play a role in environmental science, particularly in:

  • Catalytic Converters : Nickel complexes are utilized in catalytic converters to reduce harmful emissions from vehicles. Their efficiency in facilitating oxidation and reduction reactions helps convert toxic gases into less harmful substances .
  • Wastewater Treatment : Nickel-based catalysts have been explored for their effectiveness in breaking down pollutants in wastewater treatment processes. Their ability to catalyze oxidation reactions can aid in removing organic contaminants from water sources .

Material Science

In material science, nickel complexes are being studied for their role in developing advanced materials:

  • Nanomaterials : The synthesis of nickel nanoparticles using the mentioned complex has been investigated due to their unique electronic and optical properties. These nanoparticles can be used in sensors, electronics, and energy storage devices .
  • Composite Materials : Nickel complexes can be incorporated into composite materials to enhance mechanical properties and thermal stability. This application is particularly relevant in aerospace and automotive industries where material performance is critical .

Case Study 1: Ethylene Oligomerization

A study demonstrated that a nickel complex with a thio(bisphenolato) ligand significantly improved the yield of oligomers during ethylene polymerization compared to traditional catalysts. The research highlighted how modifying ligand structures could optimize catalytic performance.

Case Study 2: Antimicrobial Coatings

Research on antimicrobial coatings incorporating nickel complexes showed a reduction in bacterial growth on surfaces treated with these materials. This application is vital for healthcare settings where infection control is paramount.

Mechanism of Action

The mechanism of action of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The bulky ligands provide steric protection, enhancing the stability and selectivity of the compound in catalytic processes.

Comparison with Similar Compounds

Nickel bis[2,2'-thiobis(4-t-octylphenol)] (CAS 20649-88-1)

  • Structure: Similar thio-bridged bis(phenolato) ligand system but with t-octyl (1,1,3,3-tetramethylbutyl) substituents instead of the same group in the target compound. The absence of 2-propanol in the coordination sphere distinguishes its reactivity .
  • Applications : Primarily used as a UV stabilizer (e.g., Ferro’s UV-Chek AM 101), suggesting superior photostability compared to the target compound, which lacks reported UV-related applications .
  • Regulatory Status: Not explicitly restricted in the provided evidence, unlike the target compound’s 0.5 μg/cm²/week limit .

Nickel, [2,2'-[(1,2-diphenyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-[2-(4-methoxyphenyl)diazenyl]phenolato-κO]]- (CAS 1705597-26-7)

  • Structure: Features nitrogen-donor Schiff base ligands and diazenyl groups, contrasting with the sulfur/oxygen donors in the target compound. The presence of methoxyphenyl substituents may enhance solubility in polar solvents .

Functional and Catalytic Comparisons

Role of 2-Propanol in Coordination

In contrast, Raney nickel requires external 2-propanol under reflux to reduce ketones, suggesting the target compound’s integrated 2-propanol may enhance catalytic efficiency in similar reactions .

Catalytic Performance vs. Nickel Nanoparticles

  • Nickel Nanoparticles: Exhibit broad catalytic activity in hydrogenation and reductive amination but face limitations in oxygen reduction/evolution reactions (ORR/OER) .
  • Target Compound: No direct catalytic data are provided, but its ligand architecture implies selectivity for sulfur-containing substrates, unlike nanoparticles’ versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing this nickel complex, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a stoichiometric reaction between nickel(II) salts (e.g., nickel acetate) and the ligand 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] under reflux in a polar aprotic solvent (e.g., dimethylformamide) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.
  • Validation :
  • Elemental Analysis : Confirm Ni:C:O:S ratios.
  • Spectroscopy : FT-IR for S–O and Ni–S bond identification; UV-Vis for d-d transitions.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks .

Q. How does the steric bulk of the 1,1,3,3-tetramethylbutyl substituent influence the complex’s stability and reactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs with smaller alkyl groups (e.g., methyl, ethyl) and compare thermal stability via TGA/DSC.
  • Kinetic Experiments : Monitor ligand substitution reactions (e.g., with pyridine) to assess steric hindrance effects using UV-Vis kinetics .

Q. What spectroscopic techniques are most effective for characterizing this nickel complex’s coordination geometry?

  • Methodology :

  • Single-Crystal XRD : Resolve Ni–O/Ni–S bond lengths and coordination geometry (e.g., square planar vs. tetrahedral) .
  • Magnetic Susceptibility : Determine spin state (e.g., diamagnetic vs. paramagnetic) using SQUID magnetometry.
  • EPR Spectroscopy : Detect paramagnetic species in frozen solutions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and ligand-field effects in this complex?

  • Methodology :

  • Computational Setup : Use Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP for Ni, 6-31G* for light atoms).
  • Analysis :
  • Calculate HOMO/LUMO energies to predict redox behavior.
  • Simulate UV-Vis spectra via TD-DFT and compare with experimental data .
  • Validation : Correlate computed Ni–S bond lengths with XRD data .

Q. What experimental and computational strategies can resolve contradictions in reported catalytic activities of this complex?

  • Methodology :

  • Controlled Replication : Reproduce catalytic studies (e.g., oxidation reactions) under inert atmospheres to exclude O₂/H₂O interference.
  • In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates.
  • Machine Learning : Apply tools like ICReDD’s reaction path search algorithms to identify overlooked variables (e.g., solvent polarity, counterion effects) .

Q. How can advanced spectroscopic methods (e.g., XAS) probe the complex’s behavior under reactive conditions?

  • Methodology :

  • X-ray Absorption Spectroscopy (XAS) : Conduct XANES/EXAFS at synchrotron facilities to track Ni oxidation states and structural changes during catalysis.
  • Operando Studies : Couple XAS with electrochemical cells or flow reactors for real-time analysis .

Regulatory and Safety Considerations

Q. How do regulatory restrictions (e.g., 0.5 μg/cm²/week exposure limit) impact experimental design for handling this compound?

  • Methodology :

  • Containment : Use gloveboxes or fume hoods with HEPA filters for synthesis and manipulation.
  • Waste Management : Chelate nickel residues with EDTA before disposal.
  • Alternatives : Explore structurally similar, less toxic complexes (e.g., zinc analogs) for comparative studies .

Data Management and Reproducibility

Q. What frameworks ensure data integrity and reproducibility in studies involving this complex?

  • Methodology :

  • FAIR Principles : Use electronic lab notebooks (ELNs) to document raw data, metadata, and workflows.
  • Version Control : Track computational input files (e.g., .com, .inp) via Git.
  • Collaborative Platforms : Share datasets via Zenodo or Figshare with DOI tagging .

Integration with AI and Automation

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for this complex?

  • Methodology :

  • Multiphysics Modeling : Simulate heat/mass transfer in batch reactors to optimize temperature and stirring rates.
  • Active Learning : Use Bayesian optimization to iteratively refine solvent ratios and catalyst loading .

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